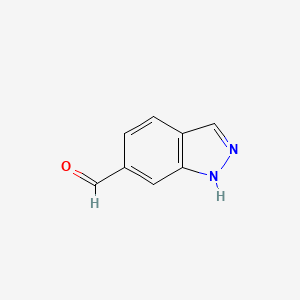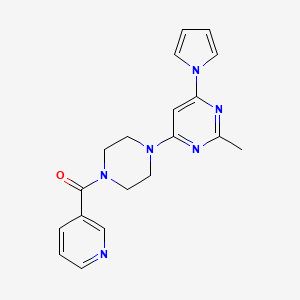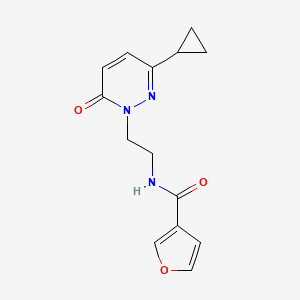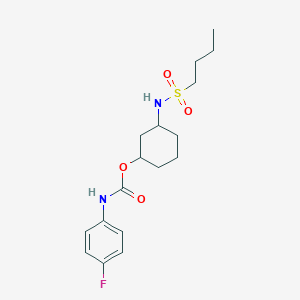![molecular formula C21H21NO2S2 B2382415 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 478245-43-1](/img/structure/B2382415.png)
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine, commonly referred to as 4,6-DMSP, is a synthetic organic compound that has been extensively studied in recent years due to its interesting properties and potential applications. 4,6-DMSP is a heterocyclic compound containing a pyridine ring, two methyl groups, and two sulfanyl and sulfonyl groups, respectively. It is a white solid at room temperature and has a melting point of 131-133°C. 4,6-DMSP has been studied for its potential use in a variety of fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
- Synthesis of Novel Soluble Fluorinated Polyamides : A study by Liu et al. (2013) discusses the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, highlighting their amorphous nature, solubility in organic solvents, and their potential application in material sciences due to their physical properties like high glass transition temperatures and tensile strengths (Liu et al., 2013).
Chemical Compounds and Reactions
Green-emitting Iridium(III) Complexes : A study by Constable et al. (2014) explores the characteristics of green-emitting iridium(III) complexes, which include sulfanyl- or sulfone-functionalized cyclometallating ligands. This research could be relevant for developing new luminescent materials (Constable et al., 2014).
Iron(II) Complexes with Sulfanyl- and Sulfonyl-Substituted Ligands : Research by Cook et al. (2015) examines the interplay between spin-crossover and crystallographic phase changes in iron(II) complexes containing sulfanyl- and sulfonyl-substituted ligands. This study contributes to understanding the structural dynamics of such complexes (Cook et al., 2015).
Synthesis Methods
Synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Gilbile et al. (2017) describe a modified synthesis process for this compound, focusing on the green metrics assessment and efficiency improvements. This research contributes to the field of synthetic chemistry and green chemistry practices (Gilbile et al., 2017).
Synthesis of Functionalized Pyridines : A study by Schmidt et al. (2006) discusses the synthesis of functionalized pyridines by substituting hetarenium-activated pentachloropyridine with bisnucleophiles. This research is significant for developing new pyridine-based compounds with potential applications in various fields (Schmidt et al., 2006).
Antimicrobial Activity of Sulfanyl-Substituted Pyrrolidin-2-ones : Zareef et al. (2008) explore the synthesis and antimicrobial activity of sulfanyl-substituted pyrrolidin-2-ones, providing insights into potential applications in pharmaceuticals and microbiology (Zareef et al., 2008).
Chemical Analysis and Characterization
- Crystal Structure Analysis : Studies like those by Patel and Purohit (2017) and Karczmarzyk and Malinka (2004) involve crystal structure analysis of compounds related to sulfamethazine and isothiazolopyridines, respectively. These studies contribute to our understanding of molecular configurations and interactions (Patel & Purohit, 2017); (Karczmarzyk & Malinka, 2004).
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-(4-methylphenyl)sulfanyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c1-14-5-9-18(10-6-14)25-21-20(16(3)13-17(4)22-21)26(23,24)19-11-7-15(2)8-12-19/h5-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNJTXXBALWQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)



![2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382343.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2382347.png)
![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2382348.png)
![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-(3-pyridinylmethyl)-2(1H)-pyridinone](/img/structure/B2382351.png)
![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)

![3-(3-chlorobenzyl)-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2382354.png)
